molecular formula C15H11Cl2N5OS B4395975 N~1~-(2,4-DICHLOROPHENYL)-2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

N~1~-(2,4-DICHLOROPHENYL)-2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B4395975
M. Wt: 380.3 g/mol
InChI Key: XMPWKUGLCAGIFB-UHFFFAOYSA-N
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Description

N~1~-(2,4-DICHLOROPHENYL)-2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-DICHLOROPHENYL)-2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Attachment of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where the triazole ring acts as a nucleophile.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Formation of the Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage through a reaction between the triazole derivative and a suitable thioacetamide precursor.

Industrial Production Methods

Industrial production of N1-(2,4-DICHLOROPHENYL)-2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,4-DICHLOROPHENYL)-2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

N~1~-(2,4-DICHLOROPHENYL)-2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(2,4-DICHLOROPHENYL)-2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of cell death, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
  • N-(2,4-dichlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
  • N-(2,4-dichlorophenyl)-2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propionamide

Uniqueness

N~1~-(2,4-DICHLOROPHENYL)-2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its stability and lipophilicity, while the triazole and pyridinyl groups contribute to its reactivity and potential biological activities.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N5OS/c16-10-3-4-12(11(17)6-10)19-13(23)8-24-15-20-14(21-22-15)9-2-1-5-18-7-9/h1-7H,8H2,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPWKUGLCAGIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NN2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2,4-DICHLOROPHENYL)-2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(2,4-DICHLOROPHENYL)-2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(2,4-DICHLOROPHENYL)-2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(2,4-DICHLOROPHENYL)-2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-(2,4-DICHLOROPHENYL)-2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(2,4-DICHLOROPHENYL)-2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

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